Disilver dioxide

Vue d'ensemble

Description

Disilver dioxide, also known as silver(I) oxide, is an inorganic compound with the chemical formula Ag₂O. It appears as a fine black or dark brown powder and is used in various industrial and scientific applications. This compound is notable for its unique properties and versatility, making it a subject of interest in multiple fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disilver dioxide can be synthesized through several methods:

Oxidation of Silver Metal: This method involves the oxidation of silver metal in the presence of strong oxidizing agents such as ozone or hydrogen peroxide.

Reaction with Alkali Hydroxides: Another common method is the reaction of silver nitrate with alkali hydroxides, resulting in the precipitation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by combining aqueous solutions of silver nitrate and an alkali hydroxide under controlled conditions. This method ensures the production of high-purity this compound suitable for various applications .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions. For example, it can be reduced to metallic silver by hydrogen or carbon monoxide.

Substitution Reactions: It reacts with acids to form silver salts and water.

Common Reagents and Conditions:

Oxidizing Agents: Ozone, hydrogen peroxide.

Reducing Agents: Hydrogen, carbon monoxide.

Acids: Hydrochloric acid, nitric acid.

Major Products Formed:

Silver Chloride (AgCl): Formed when this compound reacts with hydrochloric acid.

Metallic Silver (Ag): Formed through reduction reactions.

Applications De Recherche Scientifique

Disilver dioxide has a wide range of applications in scientific research:

Biology and Medicine: Due to its antimicrobial properties, this compound is used in medical applications such as wound dressings and antimicrobial coatings on medical devices.

Industry: It is a key component in silver-oxide batteries, which provide higher energy density compared to alkaline batteries.

Mécanisme D'action

The antimicrobial mechanism of disilver dioxide relies on the oligodynamic effect, where silver ions disrupt microbial growth even at low concentrations. The process involves:

Interaction with Bacterial Membranes: Silver ions disrupt the cell membrane, causing loss of potassium ions and reducing ATP levels.

Interaction with Nucleic Acids and Enzymes: Silver ions bind to DNA bases, inhibiting replication and leading to cell death.

Production of Reactive Oxygen Species (ROS): Silver ions trigger ROS production, causing oxidative stress and damage to proteins and DNA.

Comparaison Avec Des Composés Similaires

Disilver dioxide can be compared with other silver compounds such as:

Silver(I,III) Oxide (Ag₂O₃): Unlike this compound, silver(I,III) oxide contains both +1 and +3 oxidation states of silver, making it more reactive.

Silver Nitrate (AgNO₃): Silver nitrate is more soluble in water and is commonly used in photography and as a cauterizing agent in medicine.

Uniqueness: this compound stands out due to its stability and versatility in various applications, from batteries to antimicrobial agents. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness.

Conclusion

This compound is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis to its role in scientific research and industry, this compound continues to be a valuable material in various fields.

Activité Biologique

Disilver dioxide, commonly known as silver oxide (Ag₂O), has garnered significant attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications, supported by various studies and data.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of pathogens, making it a valuable candidate for medical applications.

- Mechanism of Action : Ag₂O nanoparticles penetrate bacterial cell walls and membranes, leading to cell lysis and death. They disrupt cellular functions by binding to proteins and lipids, which is crucial for their antibacterial efficacy .

- Efficacy Against Pathogens : Studies have shown that Ag₂O effectively reduces the viability of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with half-lives of 2-4 minutes on treated surfaces . In another study, Ag₂O demonstrated significant activity against Clostridioides difficile, a pathogen known for its resistance to standard treatments .

Table 1: Antimicrobial Efficacy of Ag₂O Against Various Pathogens

| Pathogen | Half-Life on Coating | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 2-4 minutes | |

| Pseudomonas aeruginosa | 2-4 minutes | |

| Clostridioides difficile | 9-12 minutes |

Antioxidant Activity

Ag₂O also exhibits significant antioxidant properties, which can be beneficial in various therapeutic contexts.

- DPPH Radical Scavenging : The antioxidant capacity of Ag₂O was evaluated using the DPPH assay, where it showed a scavenging percentage of 79.4% at certain concentrations. This indicates its potential as an antioxidant agent .

- Total Antioxidant Capacity : In studies assessing total antioxidant capacity, Ag₂O nanoparticles demonstrated a total antioxidant capacity of 87.5 ± 4.8%, suggesting their effectiveness in neutralizing free radicals .

Table 2: Antioxidant Activity of Ag₂O Nanoparticles

Therapeutic Applications

The biological activities of Ag₂O extend to potential therapeutic applications:

- Wound Healing : A study developed a gelatin-silver oxide nanoparticle composite for wound dressings, enhancing antibacterial properties and promoting healing in diabetic wounds . The composite exhibited improved mechanical strength and elasticity, crucial for effective wound care.

- Synergistic Effects with Antibiotics : Research indicates that Ag₂O nanoparticles can enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria. The combination therapy showed reduced minimum inhibitory concentrations (MICs) when used alongside antibiotics, highlighting the potential for synergistic effects in treating infections .

Case Studies

- Biosynthesis and Characterization : A study utilized plant extracts to biosynthesize Ag₂O nanoparticles, demonstrating their antimicrobial efficacy against skin wound pathogens. The synthesized nanoparticles were characterized using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM), confirming their size and crystalline structure .

- Gelatin-Based Wound Dressing : Another case involved the creation of a gelatin-based wound dressing incorporating Ag₂O nanoparticles. This dressing showed enhanced antibacterial activity and improved healing rates in diabetic wound models compared to standard treatments .

Propriétés

IUPAC Name |

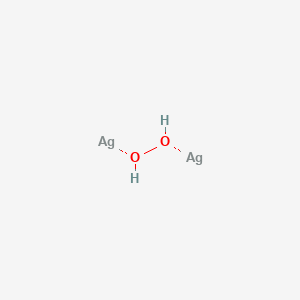

hydrogen peroxide;silver | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O2/c;;1-2/h;;1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLVZNQBQJNFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.[Ag].[Ag] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2H2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.751 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25455-73-6 | |

| Record name | Disilver dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025455736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilver dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.